molecular formula C12H24BNO2 B15296529 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

Cat. No.: B15296529
M. Wt: 225.14 g/mol
InChI Key: HHDWMYLNXBQINM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to an amine group and a dioxaborolane moiety. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pinacolborane in the presence of a catalyst. The reaction proceeds through the formation of a boronic ester intermediate, which is then converted to the desired product by the addition of an amine group. Common catalysts used in this reaction include palladium and nickel complexes .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations to increase yield and reduce costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the amine group can participate in hydrogen bonding and other interactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine apart from similar compounds is its unique combination of a cyclohexane ring, an amine group, and a boronic ester moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10H,5-8,14H2,1-4H3

InChI Key

HHDWMYLNXBQINM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)N

Origin of Product

United States

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